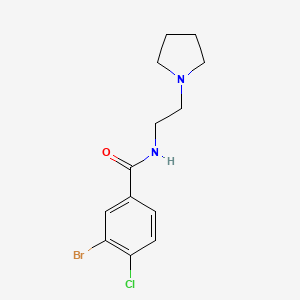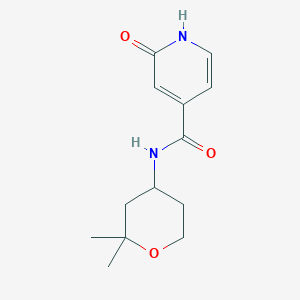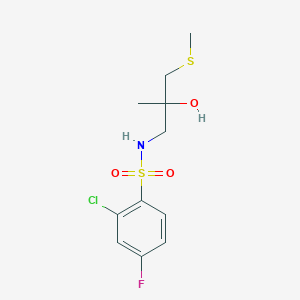
2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core substituted with chloro and fluoro groups, as well as a hydroxy-methylsulfanylpropyl side chain, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved through the reaction of chlorosulfonic acid with aniline derivatives under controlled conditions.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride, while fluorination might involve the use of fluorinating agents such as Selectfluor.
Attachment of the Hydroxy-Methylsulfanylpropyl Side Chain: The final step involves the nucleophilic substitution reaction where the hydroxy-methylsulfanylpropyl group is attached to the benzenesulfonamide core. This can be achieved using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the side chain can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under strong reducing conditions.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory properties. The presence of the sulfonamide group is particularly significant as it is a common pharmacophore in many drugs.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by competing with the natural ligand. The chloro and fluoro substituents can enhance binding affinity and selectivity through electronic effects.
相似化合物的比较
Similar Compounds
- 2-chloro-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
- 2-chloro-4-fluoro-N-(2-methylsulfanylpropyl)benzenesulfonamide
- 2-chloro-4-fluoro-N-(3-hydroxypropyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide is unique due to the presence of both hydroxy and methylsulfanyl groups in the side chain. This dual functionality can provide additional sites for chemical modification and potentially enhance its biological activity.
属性
IUPAC Name |
2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFNO3S2/c1-11(15,7-18-2)6-14-19(16,17)10-4-3-8(13)5-9(10)12/h3-5,14-15H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZKHPWSZQGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=C(C=C1)F)Cl)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629775.png)
![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629778.png)
![3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629782.png)
![3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629797.png)
![3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629804.png)
![N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629808.png)
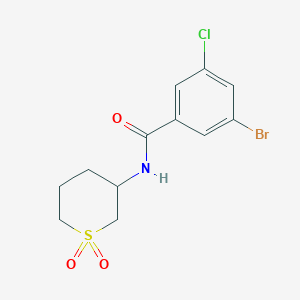
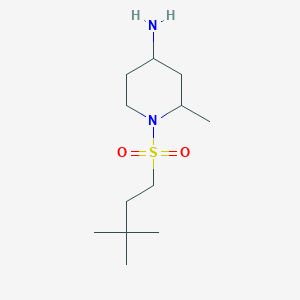
![[3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol](/img/structure/B6629834.png)
![N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6629850.png)
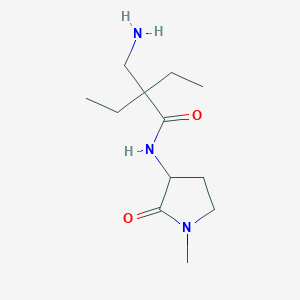
![1-Cyclopropyl-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B6629864.png)
